molecular formula C13H9NO4 B6325225 2-Formyl-5-(3-nitrophenyl)phenol, 95% CAS No. 343604-01-3

2-Formyl-5-(3-nitrophenyl)phenol, 95%

Cat. No. B6325225
CAS RN: 343604-01-3
M. Wt: 243.21 g/mol
InChI Key: SGBJBHBIWXYUEZ-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-nitrophenyl)phenol, 95% (2F5NPP) is an organic compound used in a variety of scientific applications. It is a white crystalline solid with a melting point of 173-176 °C and a boiling point of 270-274 °C. The compound is highly useful due to its low toxicity, good solubility in organic solvents, and its ability to form complexes with transition metals.

Scientific Research Applications

2-Formyl-5-(3-nitrophenyl)phenol, 95% has a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as aryl-substituted amines and heterocyclic compounds. It can also be used as a catalyst for the oxidation of alcohols and aldehydes. Additionally, 2-Formyl-5-(3-nitrophenyl)phenol, 95% has been used in the synthesis of aryl-substituted heterocyclic compounds, such as quinolines and isoquinolines. It has also been used as a ligand in coordination chemistry, and as a reagent in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-nitrophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an oxidizing agent, which can oxidize alcohols and aldehydes to form their corresponding carboxylic acids. Additionally, it is believed that the compound can act as a catalyst for the formation of various organic compounds, such as aryl-substituted amines and heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(3-nitrophenyl)phenol, 95% are not fully understood. However, it is believed that the compound can act as an oxidizing agent, which can oxidize alcohols and aldehydes to form their corresponding carboxylic acids. Additionally, it is believed that the compound can act as a catalyst for the formation of various organic compounds, such as aryl-substituted amines and heterocyclic compounds.

Advantages and Limitations for Lab Experiments

2-Formyl-5-(3-nitrophenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that the compound has a low toxicity, which makes it safe to handle in laboratory settings. Additionally, the compound is highly soluble in organic solvents, which makes it easy to work with in lab experiments. However, there are also some limitations. For example, the compound is highly reactive and can easily react with other compounds, which can cause unwanted side reactions in lab experiments. Additionally, the compound can be difficult to work with due to its low melting point and boiling point.

Future Directions

There are several potential future directions for the use of 2-Formyl-5-(3-nitrophenyl)phenol, 95%. One potential direction is the use of the compound as a catalyst for the formation of various organic compounds, such as aryl-substituted amines and heterocyclic compounds. Additionally, the compound could be used in the synthesis of polymers and as a ligand in coordination chemistry. Finally, the compound could be used to study the mechanism of action of various organic compounds and to explore the biochemical and physiological effects of the compound.

Synthesis Methods

2-Formyl-5-(3-nitrophenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of 2-formylphenol with 3-nitrophenyl chloroformate. This process begins with the reaction of 2-formylphenol with sodium hydroxide, followed by the addition of 3-nitrophenyl chloroformate. This reaction is then followed by the addition of aqueous sodium hydroxide and then heated to a temperature of 100°C for approximately two hours. After cooling to room temperature, a yellow-orange precipitate is formed which is then filtered, washed with aqueous sodium hydroxide, and dried to obtain the desired product.

properties

IUPAC Name

2-hydroxy-4-(3-nitrophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-8-11-5-4-10(7-13(11)16)9-2-1-3-12(6-9)14(17)18/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJBHBIWXYUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626530
Record name 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343604-01-3
Record name 3-Hydroxy-3′-nitro[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343604-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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